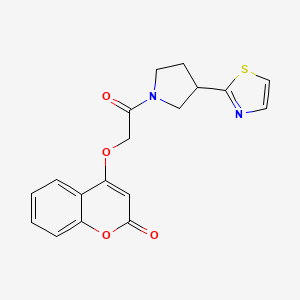

4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

Description

4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one: . This compound features a chromen-2-one core, a pyrrolidinyl group, and a thiazolyl moiety, making it a versatile molecule for further chemical modifications and applications.

Properties

IUPAC Name |

4-[2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-16(20-7-5-12(10-20)18-19-6-8-25-18)11-23-15-9-17(22)24-14-4-2-1-3-13(14)15/h1-4,6,8-9,12H,5,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIVACSYFQVLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NC=CS2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the pyrrolidinyl and thiazolyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The chromen-2-one core can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be performed on the pyrrolidinyl group to yield reduced analogs.

Substitution: : The thiazolyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Oxidized derivatives of the chromen-2-one core.

Reduction: : Reduced analogs of the pyrrolidinyl group.

Substitution: : Substituted thiazolyl derivatives.

Scientific Research Applications

Chemistry: : It serves as a building block for the synthesis of more complex molecules.

Biology: : It has been investigated for its biological activity, including antimicrobial and antitumor properties.

Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: : It can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The thiazolyl group, in particular, is known to interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other thiazole and chromen-2-one derivatives. Similar compounds include:

Thiazolyl-pyrazole derivatives: : Known for their biological activities, including anticancer properties.

Aminobenzenesulfonamides: : Organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring.

Biological Activity

4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound that combines elements of coumarin and thiazole chemistry. Its structural complexity suggests potential biological activities, particularly in the fields of oncology, neurology, and antimicrobial research. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

- Coumarin moiety : Known for its diverse biological activities including anticoagulant and anti-inflammatory effects.

- Thiazole ring : Associated with a range of biological activities such as antimicrobial and anticancer properties.

- Pyrrolidine group : Often enhances the bioactivity of compounds through improved binding to biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

Antitumor Activity

Recent research has shown that derivatives of thiazole-coumarin hybrids exhibit significant antitumor properties. For instance, a study on similar compounds demonstrated their ability to inhibit cell proliferation in cancer cell lines by inducing apoptosis through the stabilization of G-quadruplex structures in telomeric DNA . This mechanism suggests that the compound may also interact with DNA structures, potentially leading to similar effects.

Antimicrobial Properties

Thiazole-containing compounds are well-documented for their antimicrobial activities. A comparative analysis indicated that compounds featuring thiazole rings exhibit activity against various bacterial strains . The incorporation of the pyrrolidine moiety may enhance this activity by improving membrane permeability or interaction with bacterial enzymes.

Acetylcholinesterase Inhibition

In related studies, thiazole-coumarin derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors. One compound showed an IC50 value of 43 nM, indicating potent inhibition . Given the structural similarities, it is plausible that this compound may exhibit similar AChE inhibitory activity.

Case Studies and Research Findings

The proposed mechanisms by which this compound exerts its biological effects include:

- G-Quadruplex Stabilization : By binding to G-rich sequences in DNA, it may disrupt telomere function and inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may inhibit key enzymes such as AChE, contributing to its potential use in treating neurodegenerative diseases.

- Membrane Interaction : The thiazole component may facilitate interactions with microbial membranes, enhancing antimicrobial efficacy.

Q & A

Q. What are the established synthetic routes for synthesizing coumarin derivatives with thiazole/pyrrolidine substituents?

- Methodological Answer: A common approach involves multi-step reactions, starting with the synthesis of 4-hydroxycoumarin derivatives via solid-phase condensation of malonic acid and phenol using phosphorous oxychloride (POCl₃) and ZnCl₂ as catalysts . Subsequent functionalization of the coumarin core with thiazole-pyrrolidine moieties can be achieved through nucleophilic substitution or coupling reactions. For example, ethoxy-linked substituents (e.g., thiazol-2-yl pyrrolidine) are introduced via alkylation or Mitsunobu reactions. Ethanol or DMF is typically used as a solvent, with yields optimized by controlling reaction temperature (80–120°C) and stoichiometric ratios .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer:

- X-ray crystallography : Resolve the crystal structure using monoclinic space groups (e.g., C2/c or Pna21) with unit cell parameters (e.g., a = 13.0785 Å, b = 25.746 Å, c = 4.7235 Å) . Hydrogen-bonding networks (e.g., O–H···N or N–H···O interactions) should be analyzed to validate molecular packing .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., thiazole protons at δ 7.2–8.5 ppm, coumarin carbonyl at ~160 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. What biological assays are suitable for preliminary evaluation of this compound?

- Methodological Answer:

- Enzyme inhibition : Screen against serine proteases or kinases due to coumarin’s known affinity for these targets. Use fluorometric assays with IC₅₀ calculations .

- Antimicrobial activity : Employ broth microdilution methods (MIC values) against Gram-positive/negative bacteria or fungal strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazole-pyrrolidine coupling step?

- Methodological Answer:

- Catalyst screening : Compare ZnCl₂ (traditional) vs. newer catalysts like DMAP or DBU for nucleophilic substitutions. Evidence suggests ZnCl₂ provides ~60–70% yield under reflux conditions, while DMAP may reduce side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification via column chromatography (hexane/ethyl acetate, 8:2) to remove byproducts .

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer:

- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting in thiazole or pyrrolidine protons .

- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to assign ambiguous signals .

Q. What strategies validate the compound’s binding mode in enzyme inhibition studies?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., thrombin’s S1 pocket). Prioritize poses with hydrogen bonds between the coumarin carbonyl and catalytic residues (e.g., Ser195) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

Contradictions and Recommendations

- Synthetic reproducibility : Evidence reports POCl₃ as critical for coumarin formation, while uses phosphoryl oxychloride for similar steps. Recommend testing both reagents under inert atmospheres to assess scalability.

- Biological activity : Some studies prioritize antimicrobial screening , while others focus on enzyme inhibition . Design multi-target assays to explore polypharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.